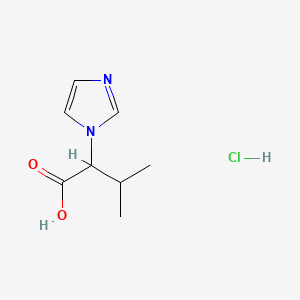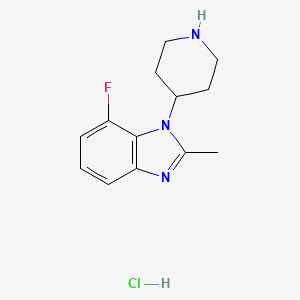![molecular formula C7H14ClNO2S B8216901 1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride](/img/structure/B8216901.png)
1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.7. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1lambda6-Thia-6-azaspiro[3.5]nonane-1,1-dione hydrochloride can be compared with other similar compounds, such as:
1lambda6-Thia-7-azaspiro[3.5]nonane-1,1-dione hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom.
7-oxa-1lambda6-thia-2-azaspiro[3.5]nonane-1,1-dione: This compound includes an oxygen atom in the spirocyclic structure, which imparts different chemical properties.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for a variety of research applications.
Eigenschaften
IUPAC Name |
1λ6-thia-8-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-3-7(11)2-1-4-8-6-7;/h8H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWADAMMOKVGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS2(=O)=O)CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(3-Fluorophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B8216825.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8216834.png)
![1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8216842.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride](/img/structure/B8216844.png)
![N-[(3-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride](/img/structure/B8216858.png)
![1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide](/img/structure/B8216866.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide](/img/structure/B8216873.png)
![tert-butyl (6S)-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8216880.png)
![tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B8216890.png)
![tert-butyl (7S)-7-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8216894.png)
![3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B8216917.png)
![Pentafluoro-[3-(4-methoxyphenyl)-2,1-benzoxazol-6-yl]-lambda6-sulfane](/img/structure/B8216919.png)
